Enhanced LPA3 Subtype Selectivity: A 62-fold Preference Over LPA1 Compared to PA 8:0
DGPP 8:0 demonstrates a marked, quantifiable selectivity for the LPA3 receptor over LPA1, a key differentiator from its closest analog, PA 8:0. In RH7777 cells expressing human LPA1 and LPA3 receptors, DGPP 8:0 inhibited LPA-induced calcium mobilization with a Ki of 106 nM for LPA3, compared to a Ki of 6600 nM for LPA1, representing a 62-fold selectivity window [1]. While PA 8:0 is also an antagonist, it exhibits a much narrower selectivity profile, with reported Ki values of 140 nM (LPA3) and 480 nM (LPA1), a difference of only 3.4-fold [2]. This quantitative advantage makes DGPP 8:0 the superior tool for experiments requiring a high degree of LPA3-specific blockade.
| Evidence Dimension | Receptor Subtype Selectivity (LPA3 vs. LPA1) |
|---|---|
| Target Compound Data | Ki(LPA1) = 6600 nM, Ki(LPA3) = 106 nM |
| Comparator Or Baseline | PA 8:0: Ki(LPA1) = 480 nM, Ki(LPA3) = 140 nM |
| Quantified Difference | DGPP 8:0 has a 62-fold selectivity window for LPA3 over LPA1, compared to a 3.4-fold window for PA 8:0. |
| Conditions | RH7777 cells transfected with human LPA1 or LPA3; Ca2+ mobilization assay. |
Why This Matters
This high selectivity ensures that observed biological effects can be confidently attributed to LPA3 antagonism, minimizing confounding off-target activity at LPA1.
- [1] Sardar, V. M., Bautista, D. L., Fischer, D. J., Yokoyama, K., Nusser, N., Virag, T., ... & Tigyi, G. (2002). Molecular basis for lysophosphatidic acid receptor antagonist selectivity. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1582(1-3), 309-317. View Source
- [2] Fischer, D. J., Nusser, N., Virag, T., Yokoyama, K., Wang, D., Baker, D. L., ... & Tigyi, G. (2001). Short-chain phosphatidate is a subtype-selective antagonist of lysophosphatidic acid receptors. Molecular pharmacology, 60(4), 776-784. View Source
